(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a cyclohexyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-proline.
Protection: The amino group of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce dehydroxylated or dealkylated products.
Scientific Research Applications
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a chiral auxiliary or ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biological Studies: Researchers use this compound to study enzyme-substrate interactions, protein folding, and other biochemical processes.
Industrial Applications: It is employed in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and function. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can participate in further chemical reactions or biological interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid: This is the diastereomer of the compound, differing in the spatial arrangement of the cyclohexyl group.
(2S,4R)-Boc-4-methyl-pyrrolidine-2-carboxylic acid: This compound has a methyl group instead of a cyclohexyl group at the 4-position.
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid: This derivative features a phenyl group at the 4-position.
Uniqueness
The uniqueness of (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct physicochemical properties and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S,4R)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGHRWCXWTYGS-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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